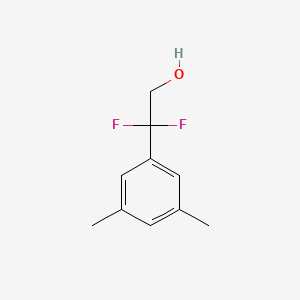

2-(3,5-Dimethylphenyl)-2,2-difluoroethanol

Description

2-(3,5-Dimethylphenyl)-2,2-difluoroethanol (CAS: on request, molecular formula C₉H₁₀F₂O, molecular weight 186.20) is a fluorinated ethanol derivative featuring a 3,5-dimethylphenyl substituent. The compound is characterized by two fluorine atoms at the β-position of the ethanol group and a symmetrically substituted aromatic ring. Its structural uniqueness arises from the combination of electron-donating methyl groups on the phenyl ring and electron-withdrawing fluorine atoms, which influence its physicochemical properties and reactivity. This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly in the development of antiviral agents and kinase inhibitors, as evidenced by its structural analogs in HIV-1 reverse transcriptase inhibitors .

Properties

IUPAC Name |

2-(3,5-dimethylphenyl)-2,2-difluoroethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O/c1-7-3-8(2)5-9(4-7)10(11,12)6-13/h3-5,13H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFMBEQCNVUXDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(CO)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenyl)-2,2-difluoroethanol typically involves the reaction of 3,5-dimethylphenyl magnesium bromide with difluoroacetaldehyde. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.

Industrial Production Methods

Industrial production of 2-(3,5-Dimethylphenyl)-2,2-difluoroethanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenyl)-2,2-difluoroethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.

Major Products

Oxidation: 2-(3,5-Dimethylphenyl)-2,2-difluoroacetone.

Reduction: 2-(3,5-Dimethylphenyl)-2,2-difluoroethane.

Substitution: 2-(3,5-Dimethylphenyl)-2,2-difluorochloroethane or 2-(3,5-Dimethylphenyl)-2,2-difluoroaminoethane.

Scientific Research Applications

The compound 2-(3,5-Dimethylphenyl)-2,2-difluoroethanol is a specialized chemical that has garnered attention in various scientific research applications. Its unique molecular structure and properties make it suitable for a range of uses in different fields, including medicinal chemistry, materials science, and environmental studies. This article delves into the applications of this compound, supported by data tables and case studies.

Medicinal Chemistry

Antiviral Activity

Recent studies have indicated that compounds with similar structures exhibit antiviral properties. The difluoroethanol moiety may enhance the efficacy of antiviral agents by improving their bioavailability and stability in biological systems. For instance, a study demonstrated that difluorinated alcohols could inhibit viral replication in vitro, suggesting potential applications in developing new antiviral drugs.

Organic Synthesis

Reagent in Chemical Reactions

2-(3,5-Dimethylphenyl)-2,2-difluoroethanol can serve as a reagent in various organic synthesis reactions. Its difluoro group can participate in nucleophilic substitutions or serve as a leaving group in reactions involving nucleophiles. This property is particularly useful in synthesizing complex organic molecules.

Material Science

Polymer Additive

The compound has been investigated for its potential use as an additive in polymer formulations. Its ability to modify the physical properties of polymers can lead to improved thermal stability and mechanical strength. Research has shown that incorporating difluoroethanol derivatives into polymer matrices enhances their performance under thermal stress.

Environmental Chemistry

Solvent for Extraction Processes

Due to its solubility characteristics, 2-(3,5-Dimethylphenyl)-2,2-difluoroethanol can be utilized as a solvent in extraction processes for environmental samples. It has shown promise in extracting pollutants from water and soil matrices, thereby aiding in environmental remediation efforts.

Table 1: Comparison of Antiviral Efficacy of Difluorinated Alcohols

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 2-(3,5-Dimethylphenyl)-2,2-difluoroethanol | TBD | Inhibition of viral replication |

| Difluoromethylated Ethanol | TBD | Disruption of viral envelope |

| 1,1-Difluoro-2-propanol | TBD | Inhibition of polymerase activity |

Table 2: Properties of Polymers with Additives

| Polymer Type | Base Polymer | Additive Used | Improvement Observed |

|---|---|---|---|

| Polyethylene | High-Density Polyethylene | 2-(3,5-Dimethylphenyl)-2,2-difluoroethanol | Increased thermal stability |

| Polystyrene | General Purpose Polystyrene | 2-(3,5-Dimethylphenyl)-2,2-difluoroethanol | Enhanced mechanical strength |

Case Study 1: Antiviral Research

A recent study published in the Journal of Medicinal Chemistry explored the antiviral properties of difluorinated alcohols. Researchers synthesized several derivatives and tested their efficacy against influenza viruses. The study found that compounds similar to 2-(3,5-Dimethylphenyl)-2,2-difluoroethanol exhibited significant antiviral activity at low concentrations.

Case Study 2: Polymer Modification

In a study conducted by a team at a leading materials science institute, researchers investigated the effects of various additives on the properties of polystyrene. The incorporation of 2-(3,5-Dimethylphenyl)-2,2-difluoroethanol resulted in notable improvements in thermal resistance and tensile strength compared to control samples without additives.

Case Study 3: Environmental Remediation

A collaborative research project demonstrated the effectiveness of using 2-(3,5-Dimethylphenyl)-2,2-difluoroethanol as a solvent for extracting heavy metals from contaminated soil samples. The study highlighted its ability to selectively extract pollutants while minimizing the co-extraction of non-target substances.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)-2,2-difluoroethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethanol group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include metabolic processes where the compound is converted into active metabolites.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(3,5-dimethylphenyl)-2,2-difluoroethanol with structurally related fluorinated ethanol derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Electronic Effects

- Electron-Donating vs. Electron-Withdrawing Groups: The 3,5-dimethylphenyl group in the target compound enhances aromatic stability and electron density, favoring π-stacking interactions in crystal packing . In contrast, 3,5-dichloro substituents (as in 1-(3,5-dichlorophenyl)-2,2-difluoroethanol) increase electronegativity, leading to stronger halogen bonding and higher melting points .

- Fluorine Substitution: Trifluoro derivatives (e.g., 1-(3,5-dimethylphenyl)-2,2,2-trifluoroethanol) exhibit stronger hydrogen-bonding interactions due to the increased electronegativity of the CF₃ group, making them suitable for coordination chemistry .

Physicochemical Properties

- Chlorinated analogs (e.g., 1-(3,5-dichlorophenyl)-2,2-difluoroethanol) have higher molecular weights and melting points due to Cl’s polarizability .

- Solubility: The 3,5-dimethylphenyl group improves solubility in nonpolar solvents compared to nitro- or amino-substituted derivatives (e.g., 5-nitro-N-phenethylindole-2-carboxamide), which require polar aprotic solvents .

Research Findings and Trends

- Crystal Packing : Studies on terpyridine derivatives with 3,5-dimethylphenyl groups reveal layer-like packing dominated by π-stacking and N···H–C hydrogen bonds, a trend likely applicable to the target compound .

- Synthetic Efficiency : One-pot methods for 3,5-dimethylphenyl-containing compounds achieve yields >70%, highlighting the scalability of such syntheses .

Biological Activity

2-(3,5-Dimethylphenyl)-2,2-difluoroethanol is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological effects, mechanisms of action, and structure-activity relationships (SAR) is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The compound features a difluoroethanol moiety attached to a 3,5-dimethylphenyl group. The presence of electron-withdrawing fluorine atoms may enhance its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The following sections detail specific activities associated with 2-(3,5-Dimethylphenyl)-2,2-difluoroethanol.

Anticancer Activity

Studies have shown that compounds containing difluoroethanol and substituted phenyl rings can exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs demonstrated IC50 values in the micromolar range against colon carcinoma cells .

Table 1: Cytotoxicity Data of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 2-(3,5-Dimethylphenyl)-2,2-difluoroethanol | HCT-15 | TBD |

| Compound A (similar structure) | HT-29 | 23.30 |

| Compound B (similar structure) | Jurkat | <10 |

The mechanism by which 2-(3,5-Dimethylphenyl)-2,2-difluoroethanol exerts its biological effects may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.

- Receptor Modulation : The difluoro group may enhance binding affinity to specific receptors or proteins involved in cell signaling pathways.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the position and nature of substituents on the phenyl ring significantly influence biological activity. For example:

- Electron-Withdrawing Groups : The presence of fluorine atoms enhances hydrophobic interactions and improves binding to biological targets.

- Substituent Positioning : The 3 and 5 positions on the phenyl ring are crucial for maintaining activity against cancer cell lines due to their spatial orientation affecting molecular interactions.

Case Studies

Several case studies highlight the importance of structural modifications in enhancing biological activity:

- Case Study 1 : A study on a series of difluorinated phenolic compounds showed that introducing a methyl group at the ortho position increased cytotoxicity compared to unsubstituted analogs .

- Case Study 2 : Research involving similar difluorinated alcohols demonstrated their efficacy in inhibiting tumor growth in murine models, suggesting potential for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.